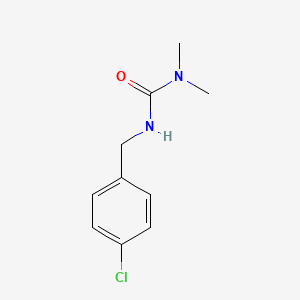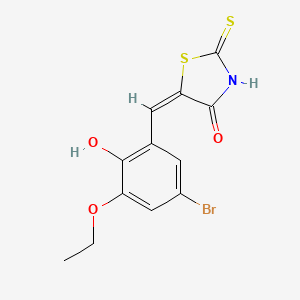
N-(2-isopropylphenyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-isopropylphenyl)-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS6740 belongs to the family of benzamide compounds and is known to modulate the activity of certain ion channels in the brain, making it a promising candidate for the treatment of neurological disorders.
Scientific Research Applications
N-(2-isopropylphenyl)-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and neuropathic pain. It has been shown to modulate the activity of certain ion channels in the brain, such as the voltage-gated sodium channel Nav1.7 and the acid-sensing ion channel ASIC1a, which are implicated in the pathophysiology of these disorders. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Mechanism of Action
N-(2-isopropylphenyl)-2-(methylthio)benzamide modulates the activity of ion channels by binding to specific sites on the channel protein, thereby altering its conformation and affecting its function. For example, this compound binds to the extracellular domain of ASIC1a, causing a shift in the pH sensitivity of the channel and reducing its activity. Similarly, this compound binds to the voltage-sensing domain of Nav1.7, stabilizing the closed state of the channel and reducing its activity. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including modulation of ion channel activity, anti-inflammatory effects, and neuroprotective effects. It has been shown to reduce neuronal excitability and inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to protect against oxidative stress and reduce neuronal apoptosis, suggesting a potential role in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-isopropylphenyl)-2-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for specific ion channels, making it a useful tool for studying their function. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N-(2-isopropylphenyl)-2-(methylthio)benzamide, including further studies of its mechanism of action and its potential therapeutic applications in neurological disorders. One area of interest is the development of more potent and selective analogs of this compound, which could have improved efficacy and fewer side effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Synthesis Methods
The synthesis of N-(2-isopropylphenyl)-2-(methylthio)benzamide involves several steps, including the preparation of the starting materials and the subsequent reaction conditions. The synthesis begins with the preparation of 2-isopropylphenylamine and 2-bromomethylthiobenzamide, which are then reacted together in the presence of a base to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12(2)13-8-4-6-10-15(13)18-17(19)14-9-5-7-11-16(14)20-3/h4-12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIFRMIPFLINAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorobenzyl)-6-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5162472.png)
![ethyl 4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5162488.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioyl]morpholine](/img/structure/B5162490.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5162496.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)

![5-[(butylamino)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5162521.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B5162524.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)

![(2-aminoethyl)[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]amine](/img/structure/B5162561.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5162568.png)
